molecular formula C9H16BrClN2OSi B2449623 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole CAS No. 2200238-98-6

2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B2449623
CAS RN: 2200238-98-6
M. Wt: 311.68
InChI Key: CZGQGSVEMSHMAX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (BCTMEI) is an organosilicon compound with a wide range of applications in the fields of science, engineering, and medicine. It is a versatile compound that can be synthesized in a variety of ways, and can be used in a variety of scientific experiments. BCTMEI has a unique structure, with a combination of bromine, chlorine, and trimethylsilyl groups. This structure gives BCTMEI a range of properties that make it useful in a variety of applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Halogenation and Derivatives Synthesis : The compound 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, leads to monohalogenated derivatives upon treatment with N-bromosuccinimide or N-chlorosuccinimide, showcasing its utility in chemical synthesis (Matthews, Whitten, & MccarthyJames, 1987).

  • Synthesis of Cyano-Substituted Derivatives : The synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate demonstrates the application of the SEM-protected cyanoimidazole in introducing carboxylate groups, further expanding its synthetic applications (Wall, Schubert, & IlligCarl, 2008).

  • Sandmeyer Type Reaction : The compound is involved in the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, a key reaction in organic synthesis (Lobana, Sultana, & Butcher, 2011).

  • Protection in Lithiation Reactions : The [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its role in protecting groups in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).

Application in Drug Synthesis

  • Anticancer Agents Synthesis : A novel series of tubulin polymerization inhibitors based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold, designed as cis-restricted combretastatin A-4 analogues, was synthesized. This demonstrates its potential as a backbone in creating anticancer drugs (Romagnoli et al., 2016).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Studies on imidazoles, including derivatives of 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, provide insight into their intermolecular interactions and energy frameworks. This is crucial for understanding the properties and potential applications of these compounds (Macías et al., 2018).

  • Novel Benzyl-Substituted Complexes : Research into benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, using imidazole derivatives, contributes to the development of new compounds with potential applications in fields like catalysis and material science (Patil et al., 2011).

properties

IUPAC Name

2-[(2-bromo-4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrClN2OSi/c1-15(2,3)5-4-14-7-13-6-8(11)12-9(13)10/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGQGSVEMSHMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrClN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

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